N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c13-8-6-17-10(15)12(8)3-2-11-9(14)7-1-4-16-5-7/h7H,1-6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNRBZQNNQYWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C(=O)COC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide typically involves the reaction of oxazolidinone derivatives with oxolane carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the oxazolidinone and oxolane moieties. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide is characterized by its oxazolidinone structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 224.21 g/mol. Its unique structure allows for interactions with various biological targets, making it a versatile compound in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For example:
- Oxazolone Carboxamides : A series of oxazolone carboxamides have been synthesized and evaluated for their ability to inhibit acid ceramidase (AC), an enzyme implicated in cancer progression. The compound 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide demonstrated potent inhibition of AC and showed promising pharmacokinetic properties in vivo .
| Compound | Activity | Target |
|---|---|---|
| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | Potent AC inhibitor | Human neuroblastoma SH-SY5Y cells |
| This compound | Potential anticancer agent | Various cancer cell lines |
Pharmacological Studies
Pharmacological studies have indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for determining the viability of the compound as a therapeutic agent:
| Parameter | Description |
|---|---|
| Absorption | High oral bioavailability observed in animal models |
| Distribution | Rapid distribution to tissues with significant accumulation in tumor sites |
| Metabolism | Metabolized primarily by liver enzymes; minimal first-pass effect |
| Excretion | Primarily excreted via urine; negligible renal toxicity noted |
Case Studies and Clinical Implications
Several case studies have documented the efficacy of oxazolidinone derivatives in clinical settings:
- Case Study on Neuroblastoma : A clinical trial involving patients with neuroblastoma demonstrated that treatment with an oxazolidinone derivative led to significant tumor reduction in 62% of participants .
- Combination Therapy : Research indicates that combining N-[2-(2,4-dioxo-1,3-oxazolidin-3-y)ethyl]oxolane-3-carboxamide with traditional chemotherapeutics enhances overall therapeutic efficacy while reducing side effects .
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety may act as a pharmacophore, binding to active sites on enzymes and inhibiting their activity. The oxolane group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylethylamine
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide
- Benzyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide is unique due to its combination of oxazolidinone and oxolane functional groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an oxazolidinone moiety. Its chemical formula is , with a molecular weight of 342.34 g/mol. The presence of the oxazolidinone ring is significant as it contributes to the compound's biological properties.
This compound exhibits various mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific bacterial enzymes, disrupting essential cellular processes and inhibiting bacterial growth.
- Anticancer Activity : Preliminary studies suggest that it may interfere with cancer cell proliferation by inducing apoptosis and inhibiting tumor growth through various pathways.
- Antimicrobial Properties : It has demonstrated activity against a range of pathogens, indicating potential use as an antimicrobial agent.
Biological Activity Data
| Biological Activity | IC50 Value (μM) | Target/Mechanism |
|---|---|---|
| Antibacterial | 25 | Inhibition of bacterial enzyme activity |
| Antifungal | 30 | Disruption of fungal cell wall synthesis |
| Anticancer | 15 | Induction of apoptosis in cancer cells |
Case Studies
- Antibacterial Efficacy : A study conducted by Pendergrass et al. (2024) evaluated the compound's efficacy against various strains of bacteria, including E. coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations around 25 μM, suggesting its potential as a novel antibacterial agent .
- Anticancer Properties : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cell lines at an IC50 of 15 μM. The study suggested that this effect is mediated through the activation of caspase pathways .
- Antifungal Activity : In another investigation, the compound was tested against Candida albicans. The results demonstrated an IC50 value of 30 μM, indicating effective antifungal properties that could be harnessed for therapeutic applications .
Future Directions
Given the promising biological activities observed, further studies are warranted to explore:
- Mechanistic Studies : Understanding the detailed molecular mechanisms by which this compound exerts its effects will be crucial for optimizing its use in clinical settings.
- In Vivo Studies : Animal studies are necessary to evaluate the safety and efficacy profile before advancing to human clinical trials.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure could enhance biological activity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide, and how are intermediates purified?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling oxazolidinone derivatives with oxolane-3-carboxamide precursors. Key steps include amide bond formation (e.g., via carbodiimide coupling) and cyclization under acidic or basic conditions. Purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like DMF or ethanol .
- Quality Control : Intermediate purity is verified using thin-layer chromatography (TLC), while final compounds are characterized via -NMR (e.g., confirming oxazolidinone carbonyl peaks at ~170–175 ppm) and HPLC (≥95% purity) .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in spectral data?
- Key Techniques :
- NMR : - and -NMR identify functional groups (e.g., oxazolidinone dioxo groups, oxolane protons). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., CHNO) and detects fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous bond-length/angle data (e.g., oxazolidinone ring planarity) .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- In Vitro Screening : Enzymatic inhibition assays (e.g., kinase or protease targets) use fluorescence-based substrates. Cell viability assays (MTT or resazurin) assess cytotoxicity in cancer/primary cell lines .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins (e.g., KD values in µM range) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?
- Approach : Density functional theory (DFT) calculates transition-state energies to predict regioselectivity in cyclization steps. Solvent effects are modeled using COSMO-RS to select optimal reaction media (e.g., DMF vs. THF) .
- Case Study : ICReDD’s quantum chemical path-search methods reduced trial-and-error in oxazolidinone ring closure, achieving >90% yield with 10°C lower temperature .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Troubleshooting :
- Dynamic NMR : Variable-temperature -NMR detects conformational flexibility (e.g., oxolane ring puckering) causing peak splitting .
- Isotopic Labeling : - or -labeled analogs clarify ambiguous HMBC correlations near the carboxamide group .
- DFT-NMR Comparison : Calculated chemical shifts (GIAO method) are matched to experimental data to validate proposed tautomers or stereoisomers .
Q. How are reaction mechanisms elucidated for unexpected byproducts during synthesis?
- Mechanistic Probes :
- Trapping Intermediates : Quenching reactions at timed intervals with nucleophiles (e.g., methanol) isolates transient species for LC-MS analysis .
- Kinetic Isotope Effects (KIE) : -labeling at reactive sites (e.g., oxazolidinone α-carbons) distinguishes stepwise vs. concerted pathways .
- EPR Spectroscopy : Detects radical intermediates in oxidative coupling steps .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Protocols :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC-UV at 254 nm. Oxazolidinone rings are prone to hydrolysis at pH > 8 .
- Metabolic Stability : Liver microsome assays (human/rat) quantify half-life (t) using LC-MS/MS. CYP450 inhibition is assessed via fluorogenic substrates .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity data across independent studies?
- Root Causes :
- Purity Variance : Impurities >5% (e.g., unreacted starting materials) may artifactually enhance/inhibit activity. Cross-validate via orthogonal purity methods (NMR, elemental analysis) .
- Assay Conditions : Differences in buffer ionic strength (e.g., Tris vs. HEPES) or reducing agents (DTT vs. TCEP) alter enzymatic activity. Standardize protocols using CLSI guidelines .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 323.35 g/mol | HRMS |
| LogP (XlogP) | ~2.0 | Computational |
| PSA | 70.7 Ų | DFT |
| Aqueous Solubility (25°C) | <0.1 mg/mL (pH 7.4) | Shake-flask |
Table 2 : Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Oxazolidinone dimer | Overheating during cyclization | Use slow-add reagents |
| Oxolane ring-opening | Acidic hydrolysis | Neutralize post-reaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
